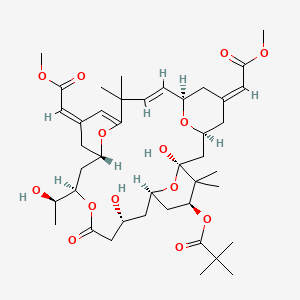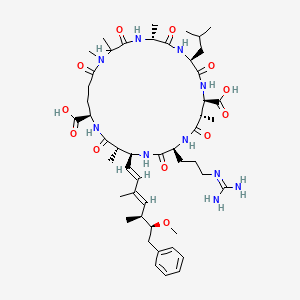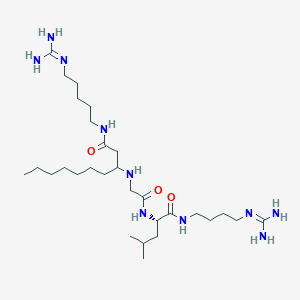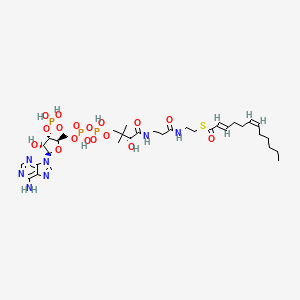
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA, also known as (2t, 6C)-dodecadienoyl-coenzyme A or trans, cis-2, 6-laurodienoyl-coenzyme A, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 6-cis)-dodeca-2, 6-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 6-cis)-dodeca-2, 6-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA can be biosynthesized from (2-trans, 6-cis)-dodeca-2, 6-dienoic acid and coenzyme A.
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,6-cis)-dodeca-2,6-dienoic acid. It has a role as a human metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It derives from a (2-trans,6-cis)-dodeca-2,6-dienoic acid and a coenzyme A.
Aplicaciones Científicas De Investigación
1. Role in Fatty Acid Metabolism
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is implicated in the metabolism of unsaturated fatty acids, specifically within the beta-oxidation pathway. Beta-oxidation enzymes, such as 2,4-dienoyl-CoA reductases, play a crucial role in the metabolism of unsaturated fatty acids with even-numbered double bonds, including (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA. These enzymes are vital in various organisms, from bacteria to mammals, demonstrating their universal importance in fatty acid metabolism (Dommes & Kunau, 1984), (Liang, Thorpe & Schulz, 2000).
2. Interaction with Enzymes and Substrates
Research has focused on understanding the interaction of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA with various enzymes. Studies reveal the enzyme's mechanism of action, such as the reduction of dienoyl-CoA thiolesters and the orientation of coenzyme A substrates. These insights are pivotal in comprehending the broader metabolic pathways in which these molecules participate (Fillgrove & Anderson, 2000), (Hubbard, Liang, Schulz & Kim, 2003).
3. Enzyme Purification and Characterization
Significant research has been devoted to purifying and characterizing enzymes related to (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA metabolism. This includes studies on enzymes like 2,4-dienoyl-CoA reductases and isomerases from various sources, providing insight into their structure and function. These studies are foundational in understanding the metabolic role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA (Chen, Jin & Tserng, 1994), (Modis et al., 1998).
Propiedades
Nombre del producto |
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA |
|---|---|
Fórmula molecular |
C33H54N7O17P3S |
Peso molecular |
945.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z)-dodeca-2,6-dienethioate |
InChI |
InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,12-13,20-22,26-28,32,43-44H,4-7,10-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,13-12+/t22-,26-,27-,28+,32-/m1/s1 |
Clave InChI |
BNPQDIKRZDRREL-GQUYLXGASA-N |
SMILES isomérico |
CCCCC/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



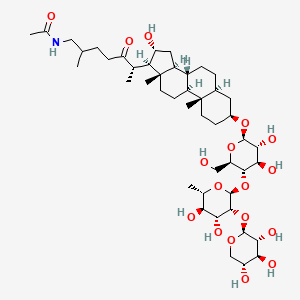
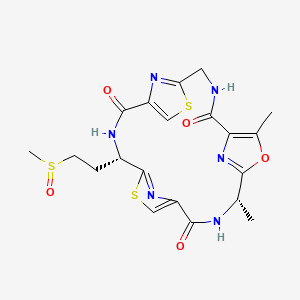
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
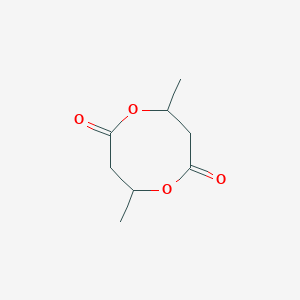
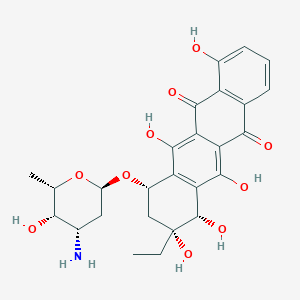
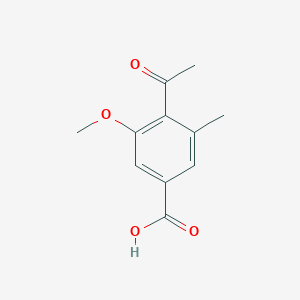

![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)

